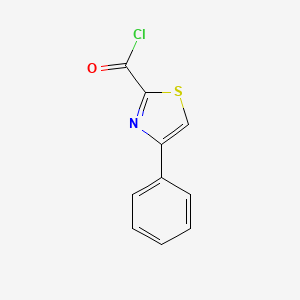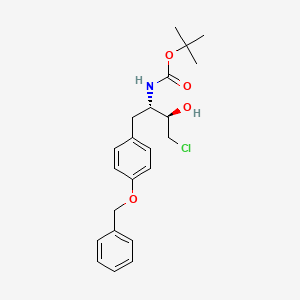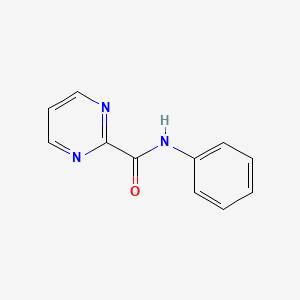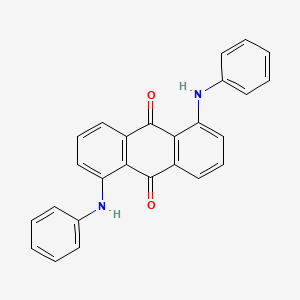
4-Phenylthiazole-2-carbonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylthiazole-2-carbonylchloride is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a phenyl group attached to the thiazole ring and a carbonyl chloride functional group at the second position. It is used in various chemical syntheses due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiazole-2-carbonylchloride typically involves the reaction of 4-phenylthiazole with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and corrosive gas. The general reaction scheme is as follows:
4-Phenylthiazole+Phosgene→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to handle phosgene safely and efficiently. The process includes rigorous safety measures, such as proper ventilation, use of protective equipment, and real-time monitoring of reaction parameters.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to 4-phenylthiazole-2-carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the phenyl group can undergo oxidation under strong oxidative conditions, leading to various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
4-Phenylthiazole-2-carboxylic acid: from reduction.
Wissenschaftliche Forschungsanwendungen
4-Phenylthiazole-2-carbonylchloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-Phenylthiazole-2-carbonylchloride depends on its application. In biological systems, it may act by modifying specific proteins or enzymes through covalent bonding with nucleophilic residues (e.g., lysine or cysteine). This modification can alter the activity of the target protein, leading to therapeutic effects such as inhibition of microbial growth or reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
4-Phenylthiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of carbonyl chloride.
4-Phenylthiazole-2-thiol: Contains a thiol group at the second position.
4-Phenylthiazole-2-amine: Features an amine group at the second position.
Uniqueness: 4-Phenylthiazole-2-carbonylchloride is unique due to its highly reactive carbonyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C10H6ClNOS |
|---|---|
Molekulargewicht |
223.68 g/mol |
IUPAC-Name |
4-phenyl-1,3-thiazole-2-carbonyl chloride |
InChI |
InChI=1S/C10H6ClNOS/c11-9(13)10-12-8(6-14-10)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
LTOGAISOCVXTQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(6e)-6-Imino-1-[2-methyl-4-(propan-2-yl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13130477.png)

![9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-](/img/structure/B13130483.png)
![tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate](/img/structure/B13130485.png)

